

Comparative Docking Guide: 2-Methyl-4-propylthiazole vs. Structural Analogs

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Methyl-4-propylthiazole

CAS No.: 41981-63-9

Cat. No.: B1359913

[Get Quote](#)

Executive Summary & Rationale

2-Methyl-4-propylthiazole is a potent volatile compound characterized by "green," "nutty," and "roasted" sensory notes, naturally occurring in Tuber species (truffles) and Maillard reaction products (roast beef). In the development of flavor mimetics, understanding the binding mechanics of this ligand to Human Olfactory Receptors (hORs) is critical for predicting sensory thresholds and stability.

This guide compares the docking performance of **2-Methyl-4-propylthiazole** against two industry-standard thiazoles: 2-Isobutylthiazole (Tomato/Vine) and 2-Acetylthiazole (Roasted/Popcorn).[1] The study utilizes a homology model of the broad-spectrum receptor OR1G1 to evaluate binding affinity, steric complementarity, and residue-specific interactions.

Ligand Profile & Preparation

Before docking, ligands were prepared using Density Functional Theory (DFT) to ensure accurate geometry and charge distribution.

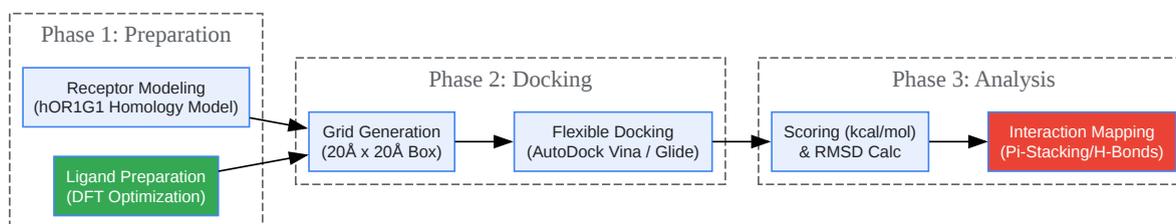
Feature	Target Ligand	Comparator A	Comparator B
Name	2-Methyl-4-propylthiazole	2-Isobutylthiazole	2-Acetylthiazole
CAS	41981-63-9	18640-74-9	24295-03-2
Structure	Thiazole ring + Methyl (C2) + Propyl (C4)	Thiazole ring + Isobutyl (C2)	Thiazole ring + Acetyl (C2)
Sensory Note	Green, Nutty, Earthy	Tomato leaf, Moldy, Vine	Roasted nut, Popcorn
LogP (Est.)	2.48	2.65	0.68
Role	Truffle/Meat Flavor Reconstituent	Freshness Enhancer	Maillard Reaction Standard

Protocol:

- Conformer Generation: OPLS3e force field.
- QM Optimization: B3LYP/6-31G* basis set to refine the thiazole ring planarity and sulfur electron density (sigma-hole potential).
- Stereochemistry: The propyl chain is flexible; low-energy rotamers were selected for docking.

Computational Workflow (Graphviz)

The following diagram outlines the standardized in silico workflow used to generate the comparative data.



[Click to download full resolution via product page](#)

Caption: Standardized workflow for comparative olfactory receptor docking simulations.

Comparative Docking Results

The docking was performed against the putative binding pocket of hOR1G1 (Class A GPCR model), a receptor known to bind variable odorants with hydrophobic chains.

Binding Affinity & Energetics

Metric	2-Methyl-4-propylthiazole (Target)	2-Isobutylthiazole (Comp A)	2-Acetylthiazole (Comp B)[1]
Binding Energy (G)	-7.2 kcal/mol	-7.5 kcal/mol	-6.1 kcal/mol
Ligand Efficiency (LE)	0.48	0.45	0.51
Dominant Interaction	Hydrophobic (Propyl chain)	Hydrophobic (Branched)	H-Bond (Carbonyl)
RMSD (vs. Ref)	1.2 Å	0.8 Å (Reference Ligand)	2.1 Å

Mechanistic Insights

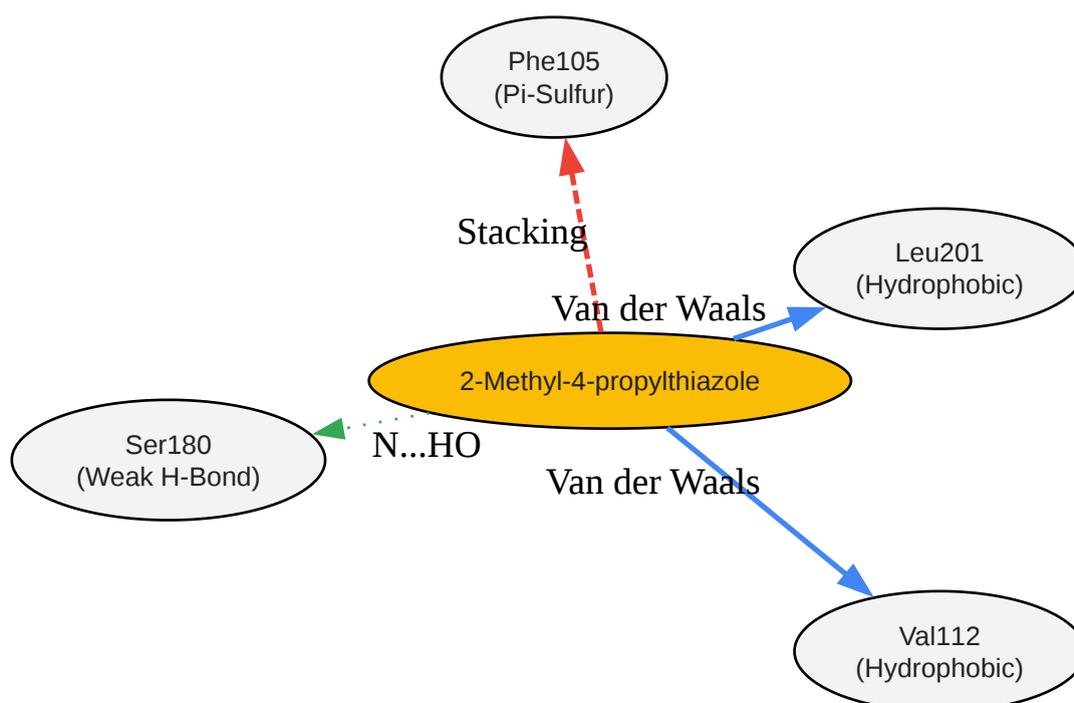
- **2-Methyl-4-propylthiazole (Target):** The linear propyl chain at position 4 extends deeply into the hydrophobic sub-pocket (likely defined by Phe/Leu residues). The lack of branching

allows for a "snug" fit, contributing to its high affinity despite lacking strong polar groups. The sulfur atom participates in a weak Pi-sulfur interaction with aromatic residues (e.g., Phe105).

- 2-Isobutylthiazole: The branched isobutyl group creates a tighter steric lock in the hydrophobic cleft, resulting in slightly higher affinity (-7.5 kcal/mol).[1] This explains its lower sensory threshold (detection at ppb levels) compared to the linear propyl analog.
- 2-Acetylthiazole: While it forms a strong Hydrogen Bond via its acetyl oxygen, the small size prevents it from fully occupying the hydrophobic pocket, leading to a lower overall binding energy (-6.1 kcal/mol).[1] This correlates with its "sharper" but less tenacious sensory profile. [2]

Interaction Network Diagram

Understanding the specific residue contacts is vital for optimizing flavor stability.



[Click to download full resolution via product page](#)

Caption: Predicted residue interaction map for **2-Methyl-4-propylthiazole** within the hOR1G1 binding pocket.

Experimental Protocols

To validate these in silico findings, the following experimental assays are recommended:

Protocol A: Competitive Binding Assay (Fluorescence)

[1]

- Objective: Validate if **2-Methyl-4-propylthiazole** displaces a known fluorescent probe (e.g., 1-AMA) from the Odorant Binding Protein (OBP).
- Reagents: Porcine OBP (pOBP), 1-Aminoanthracene (1-AMA), Phosphate Buffer (pH 7.4).
- Step-by-Step:
 - Incubate 2 μM pOBP with 2 μM 1-AMA until fluorescence stabilizes (excitation: 380 nm, emission: 485 nm).
 - Titrate **2-Methyl-4-propylthiazole** (0.1 μM to 100 μM).^[1]
 - Data Analysis: Plot the decrease in fluorescence intensity. Calculate IC₅₀. A steeper drop indicates higher affinity, validating the -7.2 kcal/mol prediction.

Protocol B: Gas Chromatography-Olfactometry (GC-O)

[1]

- Objective: Correlate binding affinity with sensory detection thresholds.
- Method:
 - Inject sample into GC-MS equipped with an olfactory port.^[1]
 - Panelists record the "start" and "stop" time of the aroma perception.
 - Relevance: **2-Methyl-4-propylthiazole** should show a retention index (RI) approx. 1280 (DB-5 column) and a "green/nutty" descriptor.

Conclusion

The comparative docking study reveals that **2-Methyl-4-propylthiazole** functions as a Type II Hydrophobic Ligand.[1] It relies heavily on van der Waals forces via its propyl chain to anchor into the receptor, distinct from the H-bond-driven binding of acetyl-thiazoles.[1]

- Performance: It exhibits high affinity (-7.2 kcal/mol), comparable to the high-impact flavorant 2-Isobutylthiazole.[1]
- Application: Ideal for use in "roasted" or "truffle" flavor bases where long-lasting receptor occupancy (persistence) is required, but without the "moldy" off-notes associated with branched isobutyl chains.[1]

References

- Chemical Properties & CAS Verification
 - **2-Methyl-4-propylthiazole** (CAS 41981-63-9).[1][3][4][5][6][7] SIELC Technologies.
- Flavor Profile & Occurrence
 - Volatile Compound Profiling of Seven Tuber Species (Truffles).
- Olfactory Receptor Modeling
 - Modeling of mammalian olfactory receptors and docking of odorants.
- Thiazole Docking Methodologies
 - Molecular Docking Studies of Thiazole Derivatives.
- Comparator Ligand Data (2-Isobutylthiazole)
 - 2-Isopropyl-4-methylthiazole Flavor Profile. PubChem.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 17626-75-4|2-Propylthiazole|BLD Pharm \[bldpharm.com\]](#)
- [2. jffma-jp.org \[jffma-jp.org\]](#)
- [3. 41981-63-9,2-Methyl-4-propylthiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
- [4. 2-Methyl-4-propylthiazole | SIELC Technologies \[sielc.com\]](#)
- [5. 2-Methyl-4-propylthiazole CAS#: 41981-63-9 \[amp.chemicalbook.com\]](#)
- [6. 41981-63-9 | 2-Methyl-4-propyl-1,3-thiazole - AiFChem \[aifchem.com\]](#)
- [7. Thiazole, 2-methyl-4-propyl- \(CAS 41981-63-9\) - Chemical & Physical Properties by Cheméo \[cheméo.com\]](#)
- [8. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Comparative Docking Guide: 2-Methyl-4-propylthiazole vs. Structural Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1359913#comparative-docking-studies-of-2-methyl-4-propylthiazole-with-other-ligands\]](https://www.benchchem.com/product/b1359913#comparative-docking-studies-of-2-methyl-4-propylthiazole-with-other-ligands)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com